molecular formula C25H21NO5S B11391300 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate

Cat. No.: B11391300
M. Wt: 447.5 g/mol
InChI Key: WYDLEPGRAUAABL-UHFFFAOYSA-N
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Description

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate is a complex organic compound with a molecular formula of C25H21NO6S This compound is known for its unique chemical structure, which includes a benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazine ring.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the intermediate compound with phenylacetic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring.

Scientific Research Applications

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate is unique due to its specific ester functional group and the presence of the phenylacetate moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H21NO5S

Molecular Weight

447.5 g/mol

IUPAC Name

(3-benzoyl-2-ethyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-phenylacetate

InChI

InChI=1S/C25H21NO5S/c1-2-26-23(24(28)19-13-7-4-8-14-19)25(20-15-9-10-16-21(20)32(26,29)30)31-22(27)17-18-11-5-3-6-12-18/h3-16H,2,17H2,1H3

InChI Key

WYDLEPGRAUAABL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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